3-Pyrrolesulfonic acid

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

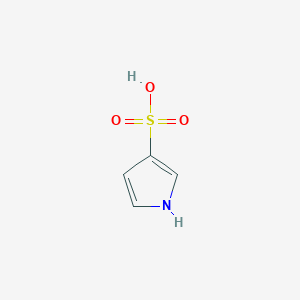

Structure

3D Structure

属性

CAS 编号 |

749255-18-3 |

|---|---|

分子式 |

C4H5NO3S |

分子量 |

147.15 g/mol |

IUPAC 名称 |

1H-pyrrole-3-sulfonic acid |

InChI |

InChI=1S/C4H5NO3S/c6-9(7,8)4-1-2-5-3-4/h1-3,5H,(H,6,7,8) |

InChI 键 |

GSRNKRUJQAFELZ-UHFFFAOYSA-N |

SMILES |

C1=CNC=C1S(=O)(=O)O |

规范 SMILES |

C1=CNC=C1S(=O)(=O)O |

产品来源 |

United States |

Contextual Foundations of Pyrrolesulfonic Acid Chemistry

Significance of Pyrrole (B145914) Derivatives in Heterocyclic Chemistry

Pyrrole, a five-membered aromatic heterocycle containing a nitrogen atom, is a cornerstone of heterocyclic chemistry. numberanalytics.comresearchgate.net First isolated in 1834 from coal tar and bone oil, its unique structure and reactivity have made it a vital building block in organic synthesis. numberanalytics.com Pyrrole and its derivatives are integral components of many biologically crucial molecules, including heme, chlorophyll, vitamin B12, and bile pigments. researchgate.netraijmr.comscitechnol.com

The pyrrole ring's significance extends to pharmaceuticals and agrochemicals, where its derivatives exhibit a wide array of biological activities. numberanalytics.comraijmr.com These include antibacterial, antifungal, anti-inflammatory, antioxidant, and antitumor properties. raijmr.comnih.gov Notable drugs containing the pyrrole scaffold include atorvastatin (B1662188) (a cholesterol-lowering medication) and tolmetin (B1215870) (a nonsteroidal anti-inflammatory drug). numberanalytics.comraijmr.com Furthermore, pyrrole derivatives find applications as flavor and fragrance compounds, in the development of electrically conducting polymers, and as intermediates in various chemical industries. numberanalytics.comresearchgate.netscitechnol.com The versatility of pyrrole in undergoing electrophilic substitution, nucleophilic substitution, and metal-catalyzed coupling reactions underscores its importance in the synthesis of diverse and complex molecules. numberanalytics.com

Overview of Sulfonic Acid Functionalization in Organic Molecules

Sulfonic acids are a class of organosulfur compounds characterized by the presence of a sulfonic acid group (-SO3H) attached to a carbon atom. vedantu.com This functional group imparts strong acidic properties to the molecule, often making them stronger than their corresponding carboxylic acids. vedantu.com Sulfonic acid functionalization is a key process in organic chemistry, yielding compounds with diverse applications. beilstein-journals.orgbeilstein-journals.org

Due to their strong acidity and often non-oxidizing nature, sulfonic acids are widely used as catalysts in a variety of organic reactions, including esterification, alkylation, and rearrangement reactions. vedantu.combeilstein-journals.org They can be used in both homogeneous and heterogeneous catalysis. beilstein-journals.orgbeilstein-journals.org The introduction of a sulfonic acid group also significantly increases the water solubility of organic molecules, a property leveraged in the design of water-soluble dyes, detergents, and some pharmaceuticals. vedantu.com Furthermore, sulfonic acid-functionalized materials, such as ion-exchange resins and modified silica (B1680970), are important in purification processes and as solid-supported catalysts. beilstein-journals.orgbeilstein-journals.orguq.edu.au

Historical Development of Pyrrole Sulfonation Research

The sulfonation of pyrrole, an electrophilic aromatic substitution reaction, has been a subject of study for many years. Historically, the reaction of pyrrole with sulfur trioxide in pyridine (B92270) was reported to yield pyrrole-2-sulfonic acid. uop.edu.pkuobasrah.edu.iq This was the commonly accepted outcome for a considerable period and was documented in many organic chemistry textbooks.

However, more recent and detailed investigations have challenged this initial understanding. Advanced analytical techniques and computational studies have revealed that the sulfonation of pyrrole and its derivatives, particularly with the sulfur trioxide-pyridine complex, predominantly yields the 3-sulfonated product. researchgate.netresearchgate.net This revised understanding highlights the complexity of electrophilic substitution on the pyrrole ring and the critical role that reaction conditions and the nature of the electrophile play in determining the final product. The ongoing research in this area continues to refine our knowledge of pyrrole's reactivity and the mechanisms governing its functionalization.

Regiochemical Considerations in Electrophilic Substitution of Pyrrole

Electrophilic aromatic substitution is a fundamental reaction of pyrrole, which is significantly more reactive than benzene (B151609) towards electrophiles. pearson.commsu.eduonlineorganicchemistrytutor.com The regioselectivity of this reaction, meaning the position at which the electrophile attacks the pyrrole ring, is a key aspect of its chemistry.

Positional Orientation Studies on Pyrrole Sulfonation

The orientation of electrophilic substitution on the pyrrole ring is a topic of considerable interest and has been the subject of numerous studies. Generally, electrophilic attack is favored at the C-2 (or α) position over the C-3 (or β) position. pearson.comonlineorganicchemistrytutor.comslideshare.net This preference is attributed to the greater stabilization of the cationic intermediate (the σ-complex or Wheland intermediate) formed during attack at the C-2 position. msu.eduslideshare.netuomustansiriyah.edu.iq The positive charge in the C-2 intermediate can be delocalized over three resonance structures, including one where the nitrogen atom bears the positive charge and has a complete octet, which is a significant stabilizing factor. stackexchange.com In contrast, the intermediate for C-3 attack is stabilized by only two resonance structures. uomustansiriyah.edu.iqksu.edu.sa

However, the sulfonation of pyrrole presents a notable exception to this general rule. While the σ-complex for α-attack is energetically more favorable, experimental evidence shows that the major product of pyrrole sulfonation is 3-pyrrolesulfonic acid. researchgate.netresearchgate.net Theoretical calculations have been employed to understand this discrepancy. These studies indicate that while the initial formation of the α-isomer might be kinetically favored under certain conditions, the β-isomer (this compound) is the thermodynamically more stable product, especially in polar solvents. researchgate.netresearchgate.net The reversibility of the sulfonation reaction and the potential for interconversion of the isomeric σ-complexes are also considered to play a role in the final product distribution. researchgate.net

Influence of Reaction Conditions on Sulfonation Regioselectivity

The regioselectivity of pyrrole sulfonation is highly dependent on the specific reaction conditions employed. researchgate.net Factors such as the nature of the sulfonating agent, the solvent, and the temperature can significantly influence whether the substitution occurs at the C-2 or C-3 position.

The use of the sulfur trioxide-pyridine complex (Py·SO3) as the sulfonating agent is a key factor in directing the substitution to the 3-position. researchgate.netresearchgate.net It is proposed that pyridine participates in the transformation of the σ-complexes into the final products. researchgate.net Computational studies suggest that in a polar medium, the formation of this compound is both thermodynamically more favorable and kinetically less hindered. researchgate.net The polarity of the solvent plays a crucial role, with more polar solvents favoring the formation of the β-isomer. researchgate.net For instance, while calculations in the gas phase might predict the α-isomer to be more stable, including solvation effects in the calculations reverses this preference, aligning the theoretical predictions with experimental observations. researchgate.netresearchgate.net This highlights that the interplay between the sulfonating agent and the solvent environment is critical in overcoming the inherent electronic preference for α-substitution in pyrrole and directing the sulfonation to the C-3 position.

Data on Pyrrole Sulfonation Products

| Sulfonating Agent | Predominant Isomer | Reference |

| Sulfur trioxide-pyridine complex | This compound | researchgate.netresearchgate.net |

| Trimethylsilyl (B98337) chlorosulfonate (on 1-methyl-2-tri-n-butylstannylpyrrole) | Sodium 1-methylpyrrole-3-sulfonate | researchgate.net |

Computed Properties of Pyrrolesulfonic Acid Isomers

| Property | 2-Pyrrolesulfonic acid | This compound |

| Formula | C4H5NO3S | C4H5NO3S |

| Exact Mass | 146.99905 | 146.99905 |

| Hydrogen Bond Donor Count | 2 | 2 |

| Hydrogen Bond Acceptor Count | 3 | 3 |

| Rotatable Bond Count | 1 | 1 |

| Monoisotopic Mass | 147.00000 | 147.00000 |

Data sourced from PubChem CID 12071822 and other chemical databases. nih.govchem960.com

Synthetic Methodologies for 3 Pyrrolesulfonic Acid and Its Analogues

Direct Sulfonation Approaches

Direct sulfonation involves the introduction of a sulfonic acid group (–SO₃H) directly onto the pyrrole (B145914) ring through an electrophilic aromatic substitution reaction. The success of this approach hinges on mitigating the acid sensitivity of the pyrrole nucleus.

Standard sulfonating agents such as concentrated or fuming sulfuric acid are generally unsuitable for the direct sulfonation of pyrrole and its simple alkyl derivatives. uobasrah.edu.iq The strong acidity of these reagents invariably leads to the rapid polymerization of the pyrrole ring, resulting in complex, intractable materials rather than the desired sulfonic acid. rsc.orgwright.edu

To circumvent this issue, milder sulfonating agents are employed. The most common and effective reagent for this transformation is the sulfur trioxide-pyridine complex (SO₃·py). uobasrah.edu.iqslideshare.net This complex serves as a less aggressive electrophile, allowing for controlled sulfonation. The reaction is typically performed by heating pyrrole with the SO₃·py complex, often using pyridine (B92270) as the solvent, at temperatures around 100°C. uobasrah.edu.iquop.edu.pk

Historically, the sulfonation of pyrrole was reported to yield pyrrole-2-sulfonic acid. uobasrah.edu.iqslideshare.netuop.edu.pk However, more recent and detailed investigations, including quantum chemical studies, have revised this understanding. researchgate.netresearchgate.net It is now established that the reaction with the sulfur trioxide-pyridine complex primarily affords the thermodynamically more stable pyrrole-3-sulfonic acid . researchgate.netresearchgate.net The reaction is believed to be reversible, and while the formation of an intermediate leading to the 2-isomer may be kinetically accessible, the 3-isomer predominates in the final product mixture due to its greater stability. researchgate.net

| Reactant | Sulfonating Agent | Conditions | Major Product | Reference |

|---|---|---|---|---|

| Pyrrole | Sulfur trioxide-pyridine complex | Pyridine, ~100°C | Pyrrole-3-sulfonic acid | researchgate.netresearchgate.net |

| 1-Methylpyrrole (B46729) | Sulfur trioxide-pyridine complex | Not specified | 1-Methylpyrrole-3-sulfonic acid | researchgate.net |

| 1-(Phenylsulfonyl)pyrrole (B93442) | Chlorosulfonic acid | Acetonitrile (B52724) | 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride | wright.edu |

Catalysis offers a sophisticated avenue for controlling the sulfonation of pyrroles, potentially enhancing regioselectivity and improving reaction efficiency under milder conditions.

While strong Brønsted acids induce polymerization, the use of catalytic amounts of a weaker acid can facilitate electrophilic substitution. acs.orgacs.org In the context of pyrrole chemistry, Brønsted acid catalysis is known to promote the isomerization of 2-substituted pyrroles to their more stable 3-substituted counterparts, such as in the rearrangement of 2-acylpyrroles. nih.govacs.org This principle suggests that acid catalysis could play a role in the sulfonation reaction, not by direct electrophilic activation, but by facilitating the conversion of a kinetically formed 2-sulfonyl intermediate to the thermodynamically favored 3-pyrrolesulfonic acid product. The careful selection of an acid with the appropriate pKa is critical to promote isomerization without initiating polymerization.

Solid acid catalysts represent a modern, green approach to organic synthesis, offering advantages such as ease of separation, potential for recyclability, and often milder reaction conditions. For pyrrole functionalization, these heterogeneous catalysts can provide acidic sites on a solid support, which can prevent the degradation of the acid-sensitive substrate in the bulk solution.

Amorphous carbon-supported sulfonic acid (AC–SO₃H) has been successfully employed as a solid acid catalyst for the synthesis of complex pyrrole derivatives. rsc.org This type of catalyst, which possesses –SO₃H groups on a carbon surface, demonstrates significant activity and can be recovered and reused with minimal loss of efficiency. rsc.org The application of such catalysts to the direct sulfonation of pyrrole could provide a more sustainable and controlled manufacturing process.

| Catalyst Type | Example | Potential Application in Pyrrole Chemistry | Reference |

|---|---|---|---|

| Sulfonated Carbon | Amorphous carbon-supported sulfonic acid (AC–SO₃H) | Catalysis of multi-component reactions to form functionalized pyrroles. | rsc.org |

| Zeolites | H-ZSM-5, Montmorillonite | General acid catalysis for electrophilic functionalization. |

The choice of solvent plays a crucial role in the outcome of pyrrole sulfonation. In the classic method using the sulfur trioxide-pyridine complex, pyridine is not merely a solvent but an active participant in the reaction. researchgate.net It functions to:

Tame the reactivity of sulfur trioxide by forming the SO₃·py complex.

Act as a base to accept the proton from the Wheland intermediate (σ-complex), facilitating the rearomatization of the pyrrole ring. researchgate.net

Quantum-chemical studies have also been performed using dichloroethane as a medium to analyze the reaction mechanism without the complicating influence of pyridine. researchgate.net These studies highlight that the solvent can alter the energy characteristics and relative stability of the isomeric σ-complexes formed during the attack at the α- (C-2) and β- (C-3) positions. researchgate.net The polarity and solvating power of the medium can influence the reaction pathway, potentially shifting the balance between the kinetically and thermodynamically controlled products.

Catalytic Sulfonation Strategies

Indirect Synthetic Routes

Indirect routes involve the synthesis of this compound from pyrrole derivatives that have been pre-functionalized to direct the sulfonation to the C-3 position or to introduce the sulfonate group via a different chemical transformation.

One notable example involves the use of organometallic intermediates. It has been demonstrated that the reaction of 1-methyl-2-tri-n-butylstannylpyrrole with trimethylsilyl (B98337) chlorosulfonate, followed by aqueous workup, generates sodium 1-methylpyrrole-3-sulfonate, not the 2-sulfonate isomer. researchgate.net This approach leverages a metal-halogen exchange followed by sulfonation to achieve high regioselectivity.

Another strategy is to use a directing group on the pyrrole nitrogen. The sulfonation of 1-(phenylsulfonyl)pyrrole with chlorosulfonic acid in acetonitrile yields the corresponding 1-(phenylsulfonyl)pyrrole-3-sulfonyl chloride. wright.edu The strongly electron-withdrawing N-phenylsulfonyl group deactivates the pyrrole ring towards polymerization and directs the incoming electrophile to the C-3 position. The directing group can subsequently be removed if desired.

| Starting Material | Reagents | Key Transformation | Product | Reference |

|---|---|---|---|---|

| 1-Methyl-2-tri-n-butylstannylpyrrole | 1. Trimethylsilyl chlorosulfonate 2. aq. NaHCO₃ | Stannane-sulfonyl exchange | Sodium 1-methylpyrrole-3-sulfonate | researchgate.net |

| 1-(Phenylsulfonyl)pyrrole | Chlorosulfonic acid / Acetonitrile | N-sulfonyl directed electrophilic substitution | 1-(Phenylsulfonyl)pyrrole-3-sulfonyl chloride | wright.edu |

Derivatization from Pyrrole Precursors

Direct sulfonation of the pyrrole ring is a common method for introducing a sulfonic acid group. However, the regioselectivity of this reaction is a significant challenge.

The electrophilic substitution of pyrrole, such as sulfonation, preferentially occurs at the C-2 position. semanticscholar.org Standard conditions, like using a sulfur trioxide-pyridine complex, typically yield pyrrole-2-sulfonic acid. researchgate.net Research has shown that what was once believed to be 2-sulfonated pyrroles were, in fact, the 3-sulfonated isomers, indicating that the reaction outcome can be complex and sensitive to conditions. researchgate.net

To direct sulfonation to the 3-position, one effective strategy is the use of a blocking group at the 2- and 5-positions. Another approach involves placing a bulky directing group on the pyrrole nitrogen. For instance, N-substituted pyrroles can alter the electronic and steric landscape of the ring, influencing the position of electrophilic attack. organic-chemistry.org Research into the sulfonation of 1-methylpyrrole with a sulfur trioxide-pyridine complex has been found to yield the 3-sulfonated product. researchgate.net Similarly, the reaction of 1-methyl-2-tri-n-butylstannylpyrrole with trimethylsilyl chlorosulfonate also results in sodium 1-methylpyrrole-3-sulfonate. researchgate.net

| Method | Sulfonating Agent | Substrate | Key Conditions | Major Product | Reference |

| Direct Sulfonation | Sulfur trioxide-pyridine complex | Pyrrole | Heat | Pyrrole-2-sulfonic acid | researchgate.net |

| Directed Sulfonation | Sulfur trioxide-pyridine complex | 1-Methylpyrrole | - | 1-Methylpyrrole-3-sulfonic acid | researchgate.net |

| Stannyl Pyrrole Substitution | Trimethylsilyl chlorosulfonate | 1-Methyl-2-tri-n-butylstannylpyrrole | Quench with aq. NaHCO₃ | Sodium 1-methylpyrrole-3-sulfonate | researchgate.net |

Functional Group Interconversions on the Pyrrole Scaffold

When direct sulfonation is not viable for producing the 3-isomer, functional group interconversion (FGI) offers an alternative pathway. This approach involves introducing a different functional group at the 3-position that can later be converted into a sulfonic acid.

One plausible FGI strategy is the oxidation of a 3-pyrrolylthiol or its derivatives. The oxidation of thiols (RSH) can proceed through intermediate stages of sulfenic acid (RSOH) and sulfinic acid (RSO₂H) to ultimately yield the desired sulfonic acid (RSO₃H). nih.gov This multi-step oxidation can be achieved using various oxidizing agents. For example, hydrogen peroxide is a common oxidant for this transformation. nih.gov A general method for the oxidation of thiols and disulfides to sulfonic acids uses a sulfoxide, like dimethyl sulfoxide, in the presence of a halogen catalyst and water. google.com

Another route involves the synthesis of 3-sulfenyl pyrroles, which can then be oxidized. A gold(I)-catalyzed regioselective annulation of alkynyl thioethers with isoxazoles provides a modular route to 3-sulfenylated pyrroles. acs.org These intermediates can undergo selective oxidation to the corresponding sulfonyl form. acs.org This method allows for the construction of the substituted pyrrole ring with the sulfur functionality already in place at the desired position, ready for oxidation.

| Precursor | Reagents | Product | Key Features | Reference |

| 3-Pyrrolylthiol | Hydrogen Peroxide | This compound | Stepwise oxidation via sulfenic and sulfinic acid intermediates. nih.gov | nih.gov |

| 3-Sulfenyl pyrrole | Oxidizing Agent (e.g., m-CPBA) | 3-Pyrrolesulfonyl pyrrole | Selective oxidation of the sulfide (B99878) to the sulfone. acs.org | acs.org |

Green Chemistry Approaches in Pyrrolesulfonic Acid Synthesis

Modern synthetic chemistry places a strong emphasis on developing environmentally benign processes. For the synthesis of pyrrole derivatives, several green chemistry approaches have been explored that could be adapted for the production of this compound. semanticscholar.orglucp.net

Key principles of green chemistry applicable to this synthesis include:

Use of Greener Solvents: Replacing traditional volatile and toxic organic solvents with water, ionic liquids, or conducting reactions under solvent-free conditions significantly reduces environmental impact. semanticscholar.orgacs.orgrsc.org The Paal-Knorr pyrrole synthesis, for instance, has been successfully performed in water or even without any solvent. rsc.org

Catalyst-Free and Efficient Catalysis: The development of reactions that proceed without a catalyst or use highly efficient and recyclable catalysts is a major goal. acs.orgrsc.org Methodologies using solid acid catalysts like sulfated anatase-titania or recyclable catalysts such as nano-ferric supported glutathione (B108866) have been reported for pyrrole synthesis. lucp.net

Alternative Energy Sources: The use of microwave irradiation or ultrasound can accelerate reaction rates, often leading to higher yields and cleaner reactions in shorter times, which reduces energy consumption. semanticscholar.orgbeilstein-journals.org

For instance, a modified Clauson-Kaas reaction for synthesizing N-substituted pyrroles has been achieved by heating the reactants in water under microwave conditions, eliminating the need for a catalyst. beilstein-journals.org Another approach uses various bio-sourced organic acids like citric acid or camphor-sulfonic acid as non-toxic catalysts under solventless ball-milling conditions. lucp.net While not directly demonstrated for this compound, these green methodologies provide a framework for developing more sustainable synthetic routes. semanticscholar.orgacs.org

Production Scale-Up Considerations and Challenges

Transitioning the synthesis of this compound from a laboratory scale to industrial production presents several challenges that must be addressed to ensure a safe, efficient, and cost-effective process.

Reaction Conditions and Safety: Many sulfonation reactions are highly exothermic and use corrosive and hazardous reagents like sulfur trioxide. Managing heat dissipation is critical on a large scale to prevent runaway reactions. acs.org The choice of reactor materials must also be considered to withstand corrosive acidic conditions. semanticscholar.org

Purification: The separation of this compound from the 2-isomer, unreacted starting materials, and sulfonation byproducts can be challenging. The high polarity and low volatility of sulfonic acids often preclude simple distillation or standard chromatographic techniques. Industrial-scale purification might require specialized methods like crystallization, ion-exchange chromatography, or derivatization. nih.gov

Waste Management: The use of strong acids and organic solvents generates significant waste streams that require neutralization and proper disposal, adding to the process cost and environmental footprint. Implementing green chemistry principles, such as using recyclable catalysts or solvent-free conditions, becomes increasingly important at scale. lucp.net

Process safety studies, including reaction calorimetry, are essential to understand thermal hazards before attempting a large-scale synthesis. acs.org The development of a scalable process for a related pyrrole-containing therapeutic, Remdesivir, highlighted the importance of replacing hazardous reagents and optimizing reaction conditions to minimize impurity formation and ensure safety. acs.org

Chemical Modifications and Derivatization of 3 Pyrrolesulfonic Acid

Synthesis of Salts and Ionic Derivatives

The sulfonic acid group of 3-pyrrolesulfonic acid is strongly acidic, readily donating its proton to a base to form a salt. This is one of the most fundamental reactions of the compound.

Inorganic Salts: Treatment of this compound with inorganic bases such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH) results in the formation of the corresponding alkali metal salts, sodium 3-pyrrolesulfonate and potassium 3-pyrrolesulfonate, respectively. These salts are typically water-soluble crystalline solids.

Organic Salts: Amines, being basic, can deprotonate this compound to form ammonium (B1175870) salts. researchgate.netbritannica.com The reaction with primary, secondary, or tertiary amines yields the corresponding alkylammonium or arylammonium 3-pyrrolesulfonate salts. These reactions are generally straightforward acid-base neutralizations. The properties of the resulting salt, such as solubility and melting point, depend on the nature of the amine used. The formation of these ionic derivatives can be crucial for modifying the compound's physical properties or for creating intermediates in further synthetic steps.

| Base Type | Example Reagent | Product Name |

| Inorganic Base | Sodium Hydroxide (NaOH) | Sodium 3-pyrrolesulfonate |

| Primary Amine | Methylamine (CH₃NH₂) | Methylammonium 3-pyrrolesulfonate |

| Secondary Amine | Dimethylamine ((CH₃)₂NH) | Dimethylammonium 3-pyrrolesulfonate |

| Tertiary Amine | Triethylamine ((C₂H₅)₃N) | Triethylammonium 3-pyrrolesulfonate |

Esterification and Amidation of the Sulfonic Acid Group

The sulfonic acid group can be converted into esters and amides, which are important functional groups in medicinal chemistry and materials science.

Esterification: Direct esterification of sulfonic acids with alcohols is often difficult. A more common and efficient method involves a two-step process. First, the sulfonic acid is converted into a more reactive intermediate, typically a sulfonyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 3-pyrrolesulfonyl chloride is a highly reactive electrophile. In the second step, the sulfonyl chloride is treated with an alcohol (R'OH) in the presence of a non-nucleophilic base (like pyridine) to neutralize the HCl byproduct, yielding the corresponding sulfonate ester. commonorganicchemistry.com

Alternatively, direct methods exist where sulfonic acids can be coupled with alcohols using specific activating agents, such as triphenylphosphine (B44618) ditriflate. nih.govfigshare.com

Amidation (Sulfonamide Synthesis): The synthesis of sulfonamides from this compound follows a pathway similar to esterification. The most prevalent method is the reaction of the intermediate 3-pyrrolesulfonyl chloride with ammonia (B1221849), a primary amine, or a secondary amine. rsc.orglibretexts.org This reaction is typically rapid and results in the formation of a stable sulfonamide linkage (-SO₂-N-). rsc.org

Direct coupling methods have also been developed, allowing for the one-pot synthesis of sulfonamides from sulfonic acid salts and amines using coupling reagents, which avoids the need to isolate the often moisture-sensitive sulfonyl chloride intermediate. nih.govresearchgate.net

| Derivative | Reagent 1 | Intermediate | Reagent 2 | Product Class |

| Sulfonate Ester | Thionyl Chloride (SOCl₂) | 3-Pyrrolesulfonyl chloride | Alcohol (e.g., Methanol) | Methyl 3-pyrrolesulfonate |

| Sulfonamide | Thionyl Chloride (SOCl₂) | 3-Pyrrolesulfonyl chloride | Amine (e.g., Aniline) | N-Phenyl-3-pyrrolesulfonamide |

| Direct Sulfonamide | Triphenylphosphine ditriflate | (Activated Intermediate) | Amine (e.g., Diethylamine) | N,N-Diethyl-3-pyrrolesulfonamide |

Substitution Reactions on the Pyrrole (B145914) Ring

The pyrrole ring itself can undergo electrophilic aromatic substitution (EAS), though its reactivity is significantly influenced by the presence of the sulfonic acid group. The -SO₃H group is a strong electron-withdrawing group and therefore deactivates the pyrrole ring towards electrophilic attack, making reactions more difficult compared to unsubstituted pyrrole.

In an EAS reaction, the incoming electrophile will be directed to specific positions on the ring based on the electronic effect of the existing substituent. For this compound, the -SO₃H group deactivates all positions, but the C-2 and C-5 positions are generally the most favorable sites for electrophilic attack on a pyrrole ring. The precise regiochemical outcome can depend on the specific reagents and reaction conditions.

Halogenation: The introduction of halogen atoms (Cl, Br, I) onto the pyrrole ring can be achieved using various halogenating agents. Due to the deactivation of the ring, harsher conditions or a Lewis acid catalyst might be necessary compared to the halogenation of simple pyrrole. libretexts.org

Nitration: Nitration involves the introduction of a nitro group (-NO₂) onto the ring. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, are often too harsh for the sensitive pyrrole ring and can lead to polymerization or decomposition. stackexchange.com Milder reagents, such as acetyl nitrate (B79036), are typically used for the nitration of pyrroles. stackexchange.comlibretexts.org The deactivating sulfonic acid group would necessitate carefully controlled conditions to achieve successful nitration.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are fundamental C-C bond-forming reactions. wikipedia.orgmasterorganicchemistry.com However, these reactions present significant challenges with this compound. The strong deactivation of the ring by the sulfonic acid group makes it a poor nucleophile for these reactions. Furthermore, the sulfonic acid group can complex with the Lewis acid catalyst (e.g., AlCl₃), further inhibiting the reaction. nih.govstackexchange.com Successful Friedel-Crafts reactions on this substrate would likely require specialized catalysts or prior modification of the sulfonic acid group.

| Reaction Type | Typical Reagent | Potential Product (Illustrative) |

| Bromination | N-Bromosuccinimide (NBS) | 2-Bromo-3-pyrrolesulfonic acid |

| Nitration | Acetyl nitrate (CH₃COONO₂) | 2-Nitro-3-pyrrolesulfonic acid |

| Acylation | Acyl chloride (RCOCl) / Lewis Acid | (Reaction is generally difficult) |

Conjugation Strategies with Other Organic Frameworks

The bifunctional nature of this compound makes it a valuable building block for incorporation into larger molecular architectures and materials.

Polymer Conjugation: this compound can be used as a functional monomer in polymerization reactions. For example, it could be converted into a derivative containing a polymerizable group (like a vinyl or acryloyl group) and then copolymerized with other monomers. This strategy allows for the introduction of acidic, hydrophilic, and ion-conducting sites into a polymer backbone. google.comgoogle.com Such sulfonated polymers have applications in ion-exchange membranes, fuel cells, and biocompatible coatings. nih.gov

Framework Materials: The principles of reticular chemistry can be used to incorporate this compound derivatives into highly ordered porous materials like Metal-Organic Frameworks (MOFs) or Covalent Organic Frameworks (COFs). By designing a derivative of this compound with appropriate linker functionalities (e.g., carboxylates, amines), it can be used as a building block during the framework's self-assembly. This approach creates materials with precisely defined pores and channels that are decorated with sulfonic acid groups, making them attractive for applications in catalysis, proton conduction, and gas separation.

| Framework Type | Integration Strategy | Potential Application |

| Functional Polymer | Derivatize with a polymerizable group (e.g., vinyl), then copolymerize. | Ion-exchange resin, proton-conducting membrane |

| Metal-Organic Framework (MOF) | Modify with coordinating groups (e.g., carboxylic acids) to act as a linker. | Heterogeneous catalysis, gas storage |

| Covalent Organic Framework (COF) | Modify with groups capable of forming covalent bonds (e.g., boronic acids, amines). | Proton conduction, optoelectronics |

Polymerization Mechanisms and Material Science Aspects of 3 Pyrrolesulfonic Acid Systems

Chemical Oxidative Polymerization of Pyrrole (B145914) in the Presence of Pyrrolesulfonic Acid

The chemical oxidative polymerization of pyrrole is a common and efficient method to synthesize the conducting polymer, polypyrrole (PPy). nih.govscirp.org This process involves the oxidation of pyrrole monomers, which then couple to form polymer chains. researchgate.net When this reaction is conducted in the presence of 3-Pyrrolesulfonic acid, the acid plays a dual role: it contributes to the acidic environment necessary for the reaction and acts as a dopant, incorporating into the polymer structure to impart electrical conductivity. aip.orgresearchgate.net The resulting material is a composite where the polypyrrole backbone is doped with sulfonate anions.

Investigation of Oxidizing Agents (e.g., Ammonium (B1175870) Persulfate)

The polymerization of pyrrole is initiated by an oxidizing agent, which removes an electron from the pyrrole monomer to form a radical cation, the initial step in the polymerization process. researchgate.netresearchgate.net A variety of oxidants can be used, with ammonium persulfate (APS), (NH₄)₂S₂O₈, being one of the most widely employed in aqueous solutions. nih.govgoogle.comscirp.org

The selection of the oxidant and its concentration relative to the monomer is a critical parameter that influences the reaction rate and the properties of the final polymer. aip.orgenpress-publisher.com For instance, studies using APS have shown that it effectively initiates the polymerization of pyrrole to form PPy. nih.govcecri.res.in The reaction typically proceeds by preparing separate aqueous solutions of the pyrrole monomer and the APS oxidant, which are then mixed under controlled temperature conditions, often at low temperatures (0-5 °C), to manage the reaction kinetics. nih.govscirp.org The color of the reaction mixture changes, often to a dark green or black, indicating the formation of polypyrrole. nih.gov

Other common oxidizing agents used for pyrrole polymerization include ferric chloride (FeCl₃), which is also highly effective. nih.govscirp.orgresearchgate.net The rate of polymerization can differ depending on the oxidant used; for example, the reaction is often faster with ammonium persulfate compared to ferric chloride under similar conditions. enpress-publisher.com The choice of oxidant can also impact the morphology and conductivity of the synthesized polypyrrole. researchgate.net

Influence of Acidic Environment on Polymerization Kinetics

The rate and mechanism of pyrrole polymerization are significantly influenced by the pH of the reaction medium. enpress-publisher.com An acidic environment generally accelerates the polymerization process. enpress-publisher.comnih.gov When this compound is used, it inherently provides the acidic conditions that favor the reaction. The sulfonate group (-SO₃H) is a strong acid group, which protonates the reaction medium.

Research has shown that the presence of acids, such as hydrochloric or sulfuric acid, can increase the rate of polymerization of pyrrole with oxidants like ferric chloride. enpress-publisher.com This is partly because protonation can enhance the reactivity of the pyrrole monomer. nih.gov The kinetics of polymerization are complex and can involve the formation of an intermediate complex between the oxidant and the pyrrole monomer, with the subsequent oxidation of pyrrole being the rate-determining step. enpress-publisher.com The acidic conditions provided by dopants like sulfonic acids are therefore crucial for controlling the polymerization kinetics and achieving high yields of the conducting polymer. aip.orgenpress-publisher.com However, excessively harsh acidic conditions can also lead to side reactions or degradation, affecting the structure of the resulting polymer. rsc.org

Role of this compound as a Dopant in Polypyrrole Synthesis

In the synthesis of conductive polypyrrole, this compound serves a critical function as a doping agent, or dopant. aip.orgresearchgate.net During the oxidative polymerization, the polypyrrole backbone becomes positively charged. nih.gov To maintain charge neutrality, negatively charged ions (anions) from the solution are incorporated into the polymer matrix. nih.gov This process is known as doping. researchgate.net When this compound is present, its sulfonate anion (PSA⁻) acts as the counter-ion that gets embedded within the polymer structure, resulting in a PPy-PSA composite. cecri.res.in This doping process is essential for transforming the intrinsically insulating polymer into a semiconducting or conducting material. aip.orgnih.gov

The mechanism of doping in polypyrrole involves the oxidation of the polymer chain. nih.gov The removal of an electron from the π-conjugated system of the PPy backbone creates a radical cation known as a polaron . scirp.orgnih.gov A polaron consists of the positive charge (radical cation) and an associated local lattice distortion in the polymer chain. nih.gov

The concentration of the dopant, such as this compound, has a significant impact on the morphology, or physical structure, of the resulting polypyrrole. core.ac.ukmdpi.com The size and shape of the dopant anion influence how the polymer chains pack together, affecting the final microscopic and macroscopic structure.

Studies using other sulfonic acids like dodecylbenzene (B1670861) sulfonic acid (DBSA) have shown that at lower concentrations, the resulting polypyrrole may have a granular or globular morphology. scirp.orgcore.ac.uk As the dopant concentration increases, there can be a tendency for these particles to form larger aggregates. core.ac.uk For example, scanning electron microscopy (SEM) has revealed that higher concentrations of DBSA dopant lead to the formation of more aggregated particles on the polymer surface. core.ac.uk This change in morphology can, in turn, affect other properties like electrical conductivity and solubility. core.ac.uk Often, there is an optimal dopant concentration to achieve desired properties; exceeding this concentration can sometimes lead to a decrease in conductivity. core.ac.uk

The table below summarizes findings on how dopant concentration can influence key properties of polypyrrole, based on studies with DBSA, which serves as a model for sulfonic acid dopants.

| Dopant (DBSA) Molar Ratio | Effect on Morphology | Effect on Solubility | Effect on Conductivity |

| Low (e.g., 0.1) | Granular surface | Lower solubility | Higher conductivity |

| Increasing | Formation of aggregated particles | Increases with dopant concentration | Decreases after an optimal point |

| High (e.g., 0.4) | Strong aggregation | Higher solubility | Lower conductivity |

| Data derived from studies on DBSA-doped polypyrrole. core.ac.uk |

To achieve the desired properties in doped polypyrrole, it is crucial to optimize the synthesis conditions. The Box-Behnken design (BBD) is a statistical tool from response surface methodology (RSM) that is effectively used for this purpose. aip.orgresearchgate.net BBD allows for the efficient investigation of the effects of multiple variables and their interactions on a particular outcome, such as the doping level or conductivity of the polymer. aip.org

In the context of polypyrrole synthesis doped with a sulfonic acid, a BBD can be used to optimize critical factors like the concentration of the dopant (this compound), the molar ratio of the dopant to the monomer (pyrrole), and the concentration of the oxidizing agent (e.g., ammonium persulfate). aip.org By performing a series of experiments at different combinations of these factor levels (low, medium, and high), a mathematical model can be developed to predict the response. aip.org

For example, a study on toluenesulfonic acid (TSA)-doped PPy used a three-level BBD to find the optimal conditions for achieving a high doping level. aip.org The analysis showed that the amount of TSA and the molar ratio of TSA to pyrrole were the most significant factors. aip.org Three-dimensional response surface graphs generated from the BBD data can visualize the relationship between the factors and the response, helping to identify the optimal conditions. aip.org

The table below illustrates a typical set of factors and levels that could be used in a Box-Behnken design for optimizing the synthesis of sulfonic acid-doped polypyrrole.

| Variable | Factor | Level 1 (-1) | Level 2 (0) | Level 3 (+1) |

| Dopant Amount | A | 0.002 mol | 0.006 mol | 0.010 mol |

| Dopant:Monomer Ratio | B | 0.5:1 | 1:1 | 1.5:1 |

| Oxidant Concentration | C | 0.25 M | 0.50 M | 0.75 M |

| Table based on the experimental design for TSA-doped PPy optimization. aip.org |

This methodology provides a systematic and efficient approach to fine-tune the synthesis process, ensuring that the resulting polypyrrole doped with this compound possesses the desired morphological and electrical characteristics for its intended application. aip.org

Electrochemical Polymerization of Pyrrole with Pyrrolesulfonic Acid

The electrochemical polymerization of pyrrole in the presence of this compound as a dopant or comonomer is a versatile method for creating functionalized conducting polymers. This process involves the oxidation of pyrrole monomers at an electrode surface, leading to the formation of a polymer film. The incorporation of the sulfonic acid group imparts unique properties to the resulting polypyrrole, such as improved solubility and self-doping capabilities.

The electropolymerization of pyrrole is a complex process that is generally understood to proceed via an oxidative coupling mechanism. mdpi.com The initiation step involves the oxidation of the pyrrole monomer at the anode to form a radical cation. mdpi.comresearchgate.net This is followed by the coupling of two radical cations to form a dimer, accompanied by the expulsion of two protons. ajrconline.org The dimer is more easily oxidized than the monomer, leading to the formation of a dimer radical cation. psu.edu The polymer chain then grows through the subsequent addition of monomer radical cations to the oxidized oligomer. researchgate.net

Several mechanisms have been proposed, with the main point of contention being the initiation step, which can vary from electron transfer to proton transfer or direct radical formation. psu.edursc.org One commonly referenced mechanism involves the initial oxidation of the monomer to a radical cation, which then couples to form a dimer with the loss of two protons. ajrconline.org The polymer chain then propagates through further oxidation and coupling steps. researchgate.net Another proposed mechanism, particularly in aqueous solutions, suggests that the polymerization is initiated by the loss of two electrons and a proton from a pyrrole molecule, forming an active intermediate that then dimerizes with a neutral pyrrole molecule. psu.edu The presence of the sulfonic acid group in this compound can influence this mechanism by affecting the electronic properties of the monomer and the stability of the radical cations.

The choice of electrolyte and solvent significantly influences the electrochemical polymerization process and the properties of the resulting polymer. rsc.org The supporting electrolyte provides the necessary conductivity for the solution and the anions from the electrolyte act as dopants that are incorporated into the polymer film to balance the positive charge of the oxidized polymer backbone. psu.edu In the case of using this compound, the sulfonate group can act as an internal dopant, reducing the reliance on external electrolyte anions.

The solvent plays a crucial role in solvating the monomer and the electrolyte, and its properties, such as polarity and nucleophilicity, can affect the reaction kinetics and the morphology of the polymer film. researchgate.netnih.gov For instance, the use of different solvents can lead to variations in the actuation properties of the resulting polypyrrole composites. semanticscholar.org The interaction between the solvent and the radical cations can also influence the polymerization mechanism. psu.edu The composition of the electrolyte solvent, such as the ratio of different carbonates in lithium battery electrolytes, has been shown to significantly affect the properties of the solid electrolyte interphase (SEI). mdpi.com

| Factor | Impact on Polymerization | References |

| Electrolyte | Provides conductivity, acts as a dopant, influences polymer morphology. | psu.edursc.org |

| Solvent | Solvates monomer and electrolyte, affects reaction kinetics and polymer morphology. | researchgate.netnih.govsemanticscholar.org |

The pH of the polymerization medium is a critical parameter that strongly affects the electrochemical polymerization of pyrrole. researchgate.net Generally, the electropolymerization of pyrrole is favored in acidic to neutral solutions. researchgate.net In alkaline solutions (pH > 7), the polymerization is often inhibited. researchgate.net The pH can influence the structure and conductivity of the final polymer. researchgate.netresearchgate.net

Copolymerization Strategies Involving this compound Monomers

Copolymerization is a powerful strategy to tailor the properties of conducting polymers by combining two or more different monomer units. wikipedia.org In the context of this compound, it can be copolymerized with other monomers to create materials with specific functionalities. Copolymers can be classified based on the arrangement of the monomer units along the polymer chain, such as alternating, random, block, and graft copolymers. wikipedia.org

Strategies for synthesizing copolymers include free radical polymerization and controlled polymerization techniques like atom transfer radical polymerization (ATRP). mdpi.comresearchgate.net For instance, block copolymers with a polystyrenesulfonic acid segment have been synthesized using a combination of different polymerization methods. mdpi.com The choice of copolymerization strategy and the comonomer will determine the final properties of the resulting material. For example, copolymerizing this compound with a hydrophobic monomer could lead to amphiphilic copolymers with interesting self-assembly properties. The reactivity of the monomers and the polymerization conditions are crucial factors that determine the composition and structure of the final copolymer. researchgate.net

Fabrication of Nanostructured Conducting Polymers and Composites

The fabrication of nanostructured conducting polymers, including those derived from this compound, has garnered significant interest due to the enhanced properties that arise from their high surface area and unique morphologies. mdpi.commdpi.com These nanostructures can be synthesized through various methods, broadly categorized as hard-template and soft-template approaches. mdpi.com

Hard-template methods involve the polymerization of the monomer within the pores of a nanoporous membrane, while soft-template methods utilize self-assembled structures like micelles as templates. mdpi.commdpi.com Electrochemical methods are well-suited for template-based synthesis, allowing for the growth of nanostructures directly on an electrode surface. mdpi.com

Advanced Materials Science Applications of 3 Pyrrolesulfonic Acid Derivatives and Polymers

Electrochemical Sensor Development

Electrochemical sensors are devices that translate a chemical interaction into a measurable electrical signal, offering high sensitivity and real-time detection capabilities. ed.ac.uknih.gov Conducting polymers like polypyrrole (PPy) and its derivatives are frequently used in sensor design due to their ability to act as both a receptor-transducer and an immobilization matrix for biological recognition elements. ed.ac.uknih.gov Derivatives of 3-pyrrolesulfonic acid are particularly advantageous due to the sulfonic acid group, which enhances properties like water solubility, ion-exchange capacity, and provides functional sites for further modification.

Electrochemical biosensors utilize a biological component, such as an enzyme or antibody, to achieve high selectivity for a target analyte. ed.ac.uknih.gov Polymers derived from this compound and its analogs, like poly(pyrrole-3-carboxylic acid), are effective platforms for these devices. nih.govmdpi.com The functional groups (sulfonic or carboxylic acid) facilitate the stable immobilization of biomolecules onto the electrode surface and enhance electron transfer between the biomolecule's active site and the electrode. nih.govmdpi.com

A notable application is in the detection of neurotransmitters like dopamine (B1211576). A composite material of poly(pyrrole-3-carboxylic acid), polypyrrole, and gold nanoparticles (PP3C/PPy/AuNPs) has been successfully used to create a sensitive and selective dopamine biosensor. nih.govmdpi.com This sensor operates effectively in neutral pH conditions, making it suitable for biological applications, and demonstrates a low limit of detection (LOD) of 9.72 nM. nih.govmdpi.com The carboxyl groups on the polymer backbone play a crucial role in the composite's electroactivity and its ability to detect dopamine. nih.gov

Similarly, derivatives of polythiophene, another conducting polymer, have been functionalized with groups like malonic acid and boronic acid to create immunosensors and dopamine detectors, respectively. frontiersin.org These examples highlight a broader strategy where functionalized conducting polymers serve as the core component in biosensor design, providing a stable, conductive, and biocompatible interface. mdpi.comfrontiersin.org

Table 1: Performance of a PP3C/PPy/AuNPs-based Dopamine Biosensor

| Parameter | Value | Reference |

|---|---|---|

| Analyte | Dopamine (DA) | nih.govmdpi.com |

| Sensor Material | PP3C/PPy/AuNPs Composite | nih.govmdpi.com |

| Detection Technique | Differential Pulse Voltammetry (DPV) | nih.govmdpi.com |

| Linear Detection Range | 5 to 180 µM | nih.govmdpi.com |

| Limit of Detection (LOD) | 9.72 nM | nih.govmdpi.com |

| Sensitivity | 2 µA µM⁻¹ cm⁻² | nih.gov |

| Reproducibility (RSD) | 4.21% | mdpi.com |

Molecularly Imprinted Polymers (MIPs) are synthetic materials engineered with specific recognition sites for a target molecule. mdpi.com This is achieved by polymerizing functional monomers around a template molecule, which is later removed, leaving behind a complementary cavity. mdpi.comnih.gov These polymers are often called "plastic antibodies" due to their high selectivity.

While direct examples of this compound as the primary functional monomer in MIPs are not prevalent in the reviewed literature, the principle relies on monomers with functional groups that can interact strongly with the template. mdpi.comnih.gov For instance, methacrylic acid is widely used because its carboxyl group can form ionic and hydrogen bonds. mdpi.com Given that the sulfonic acid group of this compound is a strong proton donor, it has the potential to form strong interactions with basic template molecules, making it a theoretically suitable functional monomer for specific MIP applications.

The development of MIP sensors often involves combining the imprinted polymer with a transducer. Polypyrrole (PPy) is a common choice for the polymer matrix in chemoresistive MIP sensors due to its intrinsic conductivity. nih.gov For example, a PPy-based MIP sensor was developed for detecting bisphenol A, where the MIP layer was deposited on a graphene electrode. nih.gov In another case, L-cysteine was incorporated into a PPy matrix to create a chelating environment for detecting mercury (II) ions. nih.gov These instances demonstrate the versatility of PPy as a platform for MIPs, and the incorporation of sulfonic acid groups could further enhance the performance by providing strong, specific interaction sites.

The detection of heavy metal ions is crucial for environmental monitoring and public health. Sensors based on conducting polymers offer a sensitive and cost-effective method for this purpose. The functional groups on polymer chains can act as chelating agents, binding selectively to specific metal ions.

Polymers of this compound are well-suited for this application. The sulfonic acid groups can serve as ion-exchange sites, selectively capturing cationic heavy metals. Research has shown that polypyrrole films incorporating chelating agents like L-cysteine can be used to detect mercury (II) and cadmium (II) ions. nih.gov

More broadly, various materials are employed for heavy metal detection. For instance, an ion-imprinted polymer (IIP) integrated onto a plasmonic sensor was designed for the real-time detection of copper (Cu(II)) ions. nih.gov This sensor used a cysteine-derivative functional monomer to create specific binding sites for copper, achieving a very low detection limit of 0.027 µM. nih.gov While not directly using this compound, this study underscores the principle of using functional monomers to create selective heavy metal sensors. The strong acidic nature of the sulfonate group in poly(this compound) could be leveraged to create highly effective sensors for various metal cations.

Table 2: Examples of Electrochemical Sensors for Heavy Metal Ion Detection

| Target Ion | Sensor Material/Principle | Limit of Detection (LOD) | Reference |

|---|---|---|---|

| Mercury (II) | L-cysteine incorporated Polypyrrole | Not specified | nih.gov |

| Cadmium (II) | L-cysteine incorporated Polypyrrole | Not specified | nih.gov |

| Copper (II) | Ion-Imprinted Polymer (MAC-Cu(II)) | 0.027 µM | nih.gov |

| Copper (II) | Peptide-modified sensor | 0.44 pM | mdpi.com |

| Copper (II) | Polyhistidine probe with nanopore | 40 nM | nih.gov |

Conducting polymers are excellent materials for gas sensors because their electrical conductivity changes significantly upon exposure to certain gases. wikipedia.org The sensing mechanism often involves the doping or de-doping of the polymer backbone as it interacts with the analyte gas. nih.gov

Polypyrrole (PPy) is particularly well-known for its sensitivity to ammonia (B1221849) (NH₃). mdpi.com The interaction is based on a deprotonation process, where the ammonia molecule, a Lewis base, removes a proton from the doped PPy, causing a measurable change in resistance. researchgate.net To enhance sensitivity, PPy films can be partially de-doped using reducing agents like sodium sulfite (B76179) before exposure to ammonia. mdpi.com This treatment was shown to more than double the sensor's response, achieving a 15% resistance change at an ammonia concentration of 500 ppb. mdpi.com

The incorporation of sulfonic acid groups, as in poly(this compound) or its composites, can further enhance gas sensing properties. For instance, a composite of PPy, dodecylbenzene (B1670861) sulfonic acid (DBSA), and boron nitride was developed as a highly sensitive and selective ammonia sensor. ufms.br This sensor demonstrated a low limit of detection of 5.8 ppm, excellent reusability over 10 cycles, and good long-term stability. ufms.br Similarly, flexible ammonia sensors have been fabricated by self-assembling PPy on substrates modified with 3-mercapto-1-propanesulfonic acid sodium salt, highlighting the role of sulfonic acids in creating organized, sensitive films. nih.gov

Table 3: Performance of Polypyrrole-Based Ammonia Sensors

| Sensor Material | Analyte | Key Performance Metric | Reference |

|---|---|---|---|

| PPy treated with Na₂SO₃ | Ammonia (NH₃) | 15% response at 500 ppb | mdpi.com |

| PPy/DBSA/Boron Nitride | Ammonia (NH₃) | LOD of 5.8 ppm, stable for 7 days | ufms.br |

| PPy on MPS-modified substrate | Ammonia (NH₃) | High response on flexible substrate | nih.gov |

| PPy/SnO₂ Nanocomposite | Hydrogen Sulfide (B99878) (H₂S) | 53.2% response at 1000 ppm | ekb.eg |

Energy Storage Device Technologies

Conducting polymers are also finding application in energy storage devices, particularly as components in the electrodes of lithium-ion batteries. mdpi.com They can function as the primary active material, as a conductive additive to improve charge transfer, or as a binder to enhance the mechanical integrity of the electrode. mdpi.com

In lithium-ion batteries, materials for the cathode and anode must be able to reversibly host lithium ions. google.comresearchgate.net Conducting polymers like polypyrrole (PPy) offer good electrochemical redox reversibility and high conductivity, making them attractive for electrode applications. mdpi.com

As a cathode material , PPy and its derivatives can be used in composites to enhance performance. For example, coating LiFePO₄ cathode particles with PPy creates a 3D conductive network that improves the utilization of the active material, leading to higher specific capacity and better cycling performance. mdpi.com Composites of PPy with layered lithium-rich manganese oxide-based (LLMO) cathodes have also shown excellent charge-discharge capabilities, maintaining 89.3% capacity retention after 200 cycles. nih.gov The sulfonic acid functional group, when present in binders like poly(styrenesulfonic acid), has been shown to improve the capacity of LiFePO₄-based cathodes. mdpi.com

As an anode material , while graphite (B72142) is most common, conducting polymers are explored for next-generation batteries. google.commdpi.com The main challenge for PPy is its susceptibility to degradation at the high potentials often required in batteries. mdpi.com However, creating composites with materials like carbon nanotubes or metal oxides can enhance its stability. mdpi.com Although direct use of poly(this compound) as a primary anode material is not widely reported, its properties suggest potential as a component in composite anodes, where its conductivity and ion-exchange capabilities could be beneficial.

Table 4: Electrochemical Performance of PPy-based Cathode Composites

| Cathode Composite | Battery Type | Key Performance Metric | Reference |

|---|---|---|---|

| PPy-LiFePO₄ | Lithium-ion | 163.0 mAh/g initial capacity; 95.7% retention after 100 cycles | mdpi.com |

| PPy-LLMO | Lithium-ion | 184 mAh/g capacity after 200 cycles (89.3% retention) | nih.gov |

| LB (a polymer) | Lithium-ion | Reversible capacity of 197.2 mAh/g | mdpi.com |

Supercapacitor Electrode Architectures

Derivatives of this compound, particularly in their polymerized form (polypyrrole, PPy), are integral to the development of advanced supercapacitor electrode architectures. These materials offer high conductivity, environmental stability, and pseudocapacitive charge storage mechanisms, which supplement the electrostatic double-layer capacitance, thereby boosting energy density.

Researchers have engineered various sophisticated architectures to maximize the electrochemical performance of these polymers:

Nanofibrous Membranes: Free-standing, flexible nanofibrous PPy membranes can be created through template-assisted interfacial polymerization. The structure of these membranes, which exhibit high surface area and porosity, is significantly influenced by the dopant used during synthesis. beilstein-journals.org This architecture allows for efficient ion diffusion and a large electrode-electrolyte interface, which are critical for high performance.

Hydrogel Composites: Conductive hydrogels represent another promising electrode architecture. These are three-dimensional polymer networks with high water content, facilitating excellent ion transport. kyoto-u.ac.jp Polypyrrole can be incorporated into hydrogel matrices, such as those made from sodium alginate, to create stable and flexible electrodes. Doping these hydrogels with sulfonic acid derivatives, like sodium dodecylbenzene sulfonate, enhances thermal stability and influences the porous network structure. mdpi.comnih.gov Furthermore, composite hydrogels incorporating sulfonated multi-walled carbon nanotubes (s-MWCNTs) with PPy demonstrate excellent biocompatibility and high conductivity, making them suitable for bioelectronic applications. researchgate.net

Hybrid Carbon Nanotube Composites: To leverage the high surface area and conductivity of carbon nanomaterials, hybrid electrodes are fabricated by coating vertically-aligned carbon nanotubes (VACNTs) with PPy. rsc.org This approach creates a uniform polymer coating on a highly conductive and porous scaffold, significantly increasing pseudocapacitance compared to either material alone. rsc.org

These advanced architectures, which combine the intrinsic properties of sulfonated polypyrrole with rationally designed macro- and nanostructures, are key to developing next-generation energy storage devices.

Electrochemical Performance Enhancement through Doping

Doping is a critical strategy for modulating the properties of polypyrrole and enhancing its electrochemical performance for supercapacitor applications. The incorporation of a sulfonic acid, such as pyridine-3-sulphonic acid, as a dopant during the chemical or electrochemical synthesis of polypyrrole directly impacts its conductivity and charge storage capacity. researchgate.net

The mechanism of enhancement is multifaceted:

Increased Conductivity: The sulfonic acid dopant introduces counter-ions into the polymer matrix, which helps to stabilize the positive charges (polarons and bipolarons) on the PPy backbone that are generated during oxidative polymerization. This process increases the number of charge carriers and their mobility, leading to higher electrical conductivity. mjcce.org.mk For instance, polypyrrole doped with pyridine-3-sulphonic acid exhibits a conductivity of 6.2 x 10⁻² S/cm. researchgate.net

Improved Structural Stability and Ion Transport: The size and chemical nature of the dopant anion influence the morphology and porosity of the polymer film. Large, functionalized dopants can create a more porous and stable nanostructure, which facilitates easier ion transport within the electrode and improves cycling stability. mdpi.comscispace.com Studies comparing different sulfonic acid dopants in nanofibrous PPy membranes show significant variations in performance, highlighting the dopant's role in optimizing the electrode's properties. beilstein-journals.org For example, doping with sodium dodecylbenzene sulfonate can lower charge transfer resistance, making the electrode more conducive to charging and discharging. nih.gov

The table below summarizes the impact of different sulfonic acid-based dopants on the performance of polypyrrole-based supercapacitors.

| Dopant | Electrode Architecture | Key Performance Metric | Value |

| Pyridine-3-sulphonic acid | Bulk Polymer | Conductivity | 6.2 x 10⁻² S/cm researchgate.net |

| 9,10-anthraquinone-2-sulfonic acid sodium salt (AQS) | Electropolymerized Film | Specific Capacitance | 491 F·g⁻¹ scispace.com |

| Dioctyl sulfosuccinate (B1259242) sodium salt (AOT) | Nanofibrous Membrane | Capacitance Retention (1000 cycles) | 83% beilstein-journals.org |

| Camphorsulfonic acid (CSA) | Nanofibrous Membrane | Capacitance Retention (1000 cycles) | 74% beilstein-journals.org |

| Sodium dodecylbenzene sulfonate | Hydrogel Composite | Thermal Stability | Increased vs. undoped hydrogel mdpi.com |

Catalytic Applications and Functional Materials

Heterogeneous Catalysis via Sulfonic Acid Functionalization

The functionalization of polymers and other solid supports with sulfonic acid (-SO₃H) groups is a cornerstone of green chemistry, creating robust heterogeneous catalysts that replace corrosive and difficult-to-separate liquid acids. mdpi.com Polypyrrole functionalized with sulfonic acid groups has emerged as a highly effective, stable, and reusable solid acid catalyst for various organic transformations. mdpi.comacs.org

These catalysts are typically prepared by sulfonating pre-formed polypyrrole nanostructures or by polymerizing pyrrole (B145914) monomers that already contain a sulfonic acid group, such as N-butanesulfonic acid pyrrole. mdpi.comacs.org The resulting material acts as an organic-inorganic hybrid catalyst where the sulfonic acid groups provide strong Brønsted acid sites essential for catalysis. core.ac.uk

Key applications include:

Biodiesel Synthesis: Polypyrrole functionalized by sulfonic acid has proven to be a highly efficient catalyst for the transesterification of rapeseed oil to produce biodiesel, achieving yields of up to 99%. mdpi.com A significant advantage of this solid acid catalyst is its tolerance to water content in the feedstock and its ability to simultaneously convert both free fatty acids and triglycerides into methyl esters. mdpi.com

Synthesis of Heterocyclic Compounds: Sulfonated polypyrrole nanospheres have been successfully employed as a recyclable catalyst for the multi-component synthesis of 4H-pyrano[2,3-c]pyrazoles. mdpi.comacs.org The catalyst demonstrates high activity and can be recovered and reused for multiple cycles with only a slight decrease in performance. mdpi.comacs.org

The activity of these catalysts is compared in the table below, showcasing their effectiveness and reusability.

| Catalyst | Reaction | Run | Time (min) | Yield (%) |

| Sulfonated Polypyrrole Nanospheres (SPPyNs) | Synthesis of 4H-pyrano[2,3-c]pyrazoles | 1st | 10 | 95 mdpi.comacs.org |

| 2nd | 15 | 92 mdpi.comacs.org | ||

| 3rd | 15 | 89 mdpi.comacs.org | ||

| Polypyrrole N-functionalized Acetic Acid (PPyNTsAA) | Synthesis of 4H-pyrano[2,3-c]pyrazoles | 1st | 30 | 90 mdpi.comacs.org |

| 2nd | 35 | 85 mdpi.comacs.org | ||

| 3rd | 40 | 85 mdpi.comacs.org |

The principle of using sulfonic acid groups for catalysis extends to their immobilization on other supports like silica (B1680970) and zirconia, where they facilitate reactions such as esterification, alkylation, and condensation by providing stable and accessible acid sites. nih.govsigmaaldrich.comscienceopen.com

Organocatalysis in Organic Transformations

Organocatalysis utilizes small, metal-free organic molecules to catalyze chemical reactions, offering a greener alternative to traditional metal-based catalysts. benthamdirect.combeilstein-journals.org Brønsted acids, which can donate a proton, are a major class of organocatalysts. benthamdirect.commdpi.com Sulfonic acids, including derivatives like p-toluenesulfonic acid, are effective Brønsted acid organocatalysts for the synthesis of complex organic molecules, including polysubstituted pyrroles. researchgate.netnih.gov

While this compound itself is not widely documented as a standalone organocatalyst, its acidic nature aligns with the principles of Brønsted acid catalysis. The application of similar sulfonic acids demonstrates the potential utility of this compound in this domain. For instance, p-toluenesulfonic acid monohydrate has been used to catalyze an efficient, three-component reaction between 1,2-diones, arylamines, and aldehydes to produce a variety of polysubstituted pyrroles under mild, metal-free conditions. researchgate.net Similarly, it has been used in the asymmetric synthesis of 3-pyrrole substituted β-lactams. nih.gov

The general mechanism involves the activation of a substrate by the acid catalyst, typically through protonation, which facilitates the subsequent bond-forming steps of the reaction. benthamdirect.commdpi.com The use of chiral Brønsted acids, such as phosphoric acid derivatives, has also enabled the development of highly enantioselective reactions for creating chiral pyrrole structures. nih.gov These examples establish a strong precedent for the potential use of this compound and its derivatives as simple, metal-free organocatalysts in organic synthesis.

Selective Hydrocracking and Deconstruction Processes

Sulfonic acid-functionalized materials are effective catalysts for deconstruction and hydrocracking processes, which involve the breaking of carbon-carbon (C-C) and carbon-oxygen (C-O) bonds in large molecules. These processes are vital for converting biomass, oil shale, and plastic waste into valuable liquid fuels and chemical feedstocks. researchgate.netnih.gov

The catalytic activity stems from the strong Brønsted acid sites provided by the -SO₃H groups. These sites facilitate depolymerization reactions by protonating specific bonds, thereby lowering the activation energy required for their cleavage. researchgate.net

Oil Shale Conversion: In the conversion of oil shale under subcritical water, sulfonic acid-grafted catalysts play a predominant role. They have been shown to increase oil yield by 3–16% compared to non-catalytic processes. The use of these catalysts dramatically decreases the activation energy of the conversion process to as low as 78 kJ/mol and improves the quality of the resulting oil by increasing the hydrocarbon content and energy value. researchgate.net

Polyolefin Deconstruction: While not specifically using a pyrrole-based support, studies on the hydrocracking of polyethylene (B3416737) and polypropylene (B1209903) waste demonstrate the effectiveness of combining Brønsted acid sites (from zeolites) with metal nanoparticles (like Ruthenium). nih.gov This bifunctional approach enhances selectivity towards liquid alkanes and suppresses the formation of methane, indicating a preference for non-terminal C-C bond scission. nih.gov This principle could be readily applied to catalysts where polypyrrole functionalized with this compound serves as the acidic support for metal nanoparticles.

Biodiesel Production: The transesterification of triglycerides for biodiesel production is another form of deconstruction. As noted previously, polypyrrole functionalized with sulfonic acid is highly effective in this process, breaking down the large triglyceride molecules into smaller fatty acid methyl esters. mdpi.com

These applications highlight the crucial role of the sulfonic acid functionality in promoting the selective breakdown of complex macromolecules under milder conditions, paving the way for more sustainable chemical and energy production.

Bioelectronic and Biomedical Interface Materials

Polymers of this compound and related sulfonated polypyrroles (PPy) are highly promising materials for creating advanced bioelectronic devices and biocompatible interfaces. nih.gov Their intrinsic electrical conductivity, stability in physiological conditions, and the ability to be functionalized make them ideal candidates for applications that bridge the gap between electronics and biological systems. mdpi.comnih.gov

Key attributes and applications include:

Enhanced Biocompatibility: PPy itself is considered non-toxic and biocompatible. Functionalization with sulfated biomolecules, such as sulfated hyaluronic acid (SHA), can further improve its biocompatibility. For instance, SHA-functionalized PPy films have been shown to prolong plasma recalcification time and reduce platelet adhesion, indicating improved anticoagulant properties desirable for blood-contacting devices.

Scaffolds for Tissue Engineering: Electrically conductive scaffolds are crucial for regenerating electroactive tissues like nerve and muscle. Composite hydrogels made of PPy and sulfonated materials can support cell proliferation and guide cell differentiation. nih.govresearchgate.net It has been shown that electrical stimulation of nerve cells cultured on a composite of polypyrrole/poly(2-methoxy-5 aniline (B41778) sulfonic acid) promotes their differentiation. nih.gov

Biosensors: The conductivity of sulfonated PPy provides an excellent platform for biosensors. These materials can serve as both the immobilization matrix for biorecognition elements (like enzymes or DNA) and as the signal transducer. scispace.com For example, a fluorescent sensor for detecting heavy metal ions was developed using 4-amino-3-hydroxynaphthalene-1-sulfonic acid-doped polypyrrole. scispace.com In another application, DNA was immobilized on polypyrrole-polyvinyl sulfonate films to create a biosensor for detecting carcinogenic compounds. The sulfonated PPy matrix facilitates stable immobilization and efficient electron transfer, which are essential for sensitive and reliable detection. acs.orgscienceopen.com

The combination of electrical conductivity and biocompatibility in sulfonated PPy derivatives enables the development of next-generation medical implants, real-time diagnostic tools, and advanced platforms for tissue regeneration. researchgate.net

Computational Chemistry and Theoretical Insights into 3 Pyrrolesulfonic Acid Systems

Quantum Chemical Investigations of Sulfonation Regioselectivity

The sulfonation of pyrrole (B145914) is a classic example of an electrophilic aromatic substitution reaction where theoretical calculations have been instrumental in explaining the observed product distribution. researchgate.netresearchgate.net While electrophilic attack is generally favored at the α-position (C2) of the pyrrole ring due to the higher stability of the corresponding σ-complex, experimental evidence often shows a preference for the formation of the β-substituted product, 3-pyrrolesulfonic acid. researchgate.net Quantum chemical studies have been pivotal in resolving this apparent contradiction.

Solvent effects play a crucial role in determining the regioselectivity of pyrrole sulfonation. researchgate.net Computational studies have shown that in a polar solvent, the formation of this compound is both thermodynamically more favorable and kinetically less hindered. researchgate.netresearchgate.net Quantum-chemical calculations considering the influence of a solvent like methylene (B1212753) chloride have revealed that the activation energy for the rearrangement to the more stable β-pyrrolesulfonic acid from the less favored β-isomer of the σ-complex is lower than the pathway leading to the α-pyrrolesulfonic acid. researchgate.net Interestingly, a significant increase in the polarity of the medium, for instance by switching to DMSO, does not substantially alter the energy parameters of the reaction. researchgate.net

A detailed quantum chemical study of the sulfonation of pyrrole with pyridine (B92270) sulfur trioxide in a dichloroethane medium, using the IEFPCM (Integral Equation Formalism for the Polarizable Continuum Model), has further illuminated the reaction pathways. researchgate.net These calculations have explored both the direct transfer of SO₃ from pyridine to pyrrole and the possibility of a preliminary dissociation of the pyridine-sulfur trioxide complex. researchgate.net The similarity in the energy barriers for the formation of isomeric σ-complexes is attributed to the early transition states of the SO₃ molecule addition to either the α- or β-carbon atom of the pyrrole ring. researchgate.net

To obtain accurate theoretical predictions, it is essential to consider factors such as zero-point energy (ZPE) and electron correlation. researchgate.net ZPE corrections account for the vibrational energy of molecules at absolute zero, and their inclusion can influence the calculated energy barriers and reaction rates. numberanalytics.com Electron correlation, which describes the interaction between electrons, is also critical for accurate energy calculations. numberanalytics.com

A variety of computational methods have been employed to study the sulfonation of pyrrole. These include ab initio methods like Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), as well as Density Functional Theory (DFT), with the B3LYP functional being a popular choice. researchgate.net

The B3LYP method, in particular, has been found to be well-suited for interpreting experimental data on the positional orientation of pyrrole sulfonation in a straightforward and reliable manner. researchgate.netresearchgate.net Calculations at the B3LYP/6-31G(d) level of theory have been used to analyze the positional selectivity of electrophilic substitution in pyrrole and its N-alkyl derivatives. researchgate.net These studies have consistently shown that the formation of the β-substituted product is favored, which aligns with experimental observations. researchgate.net

Ab initio methods have also provided valuable insights. For instance, calculations at the MP2/6-31G(d)//RHF/6-31G(d) level have been used to analyze the σ-complexes derived from the reaction of pyrrole with a model electrophile. researchgate.net The combination of different theoretical approaches allows for a more robust and comprehensive understanding of the factors governing the regioselectivity of pyrrole sulfonation.

The following table summarizes the key findings from various computational studies on the sulfonation of pyrrole:

| Computational Method | Key Findings | Reference |

| B3LYP, HF, MP2 with 6-31G(d) and 6-31+G(d) basis sets | Solvation effects are the most critical factor in determining regioselectivity, favoring the formation of β-pyrrolesulfonic acid in polar solvents. | researchgate.net |

| B3LYP/6-31G(d) with IEFPCM | In dichloroethane, the energy barriers for the formation of α- and β-σ-complexes are similar due to early transition states. | researchgate.net |

| B3LYP/6-31G(d) | Provides a reliable interpretation of experimental data, supporting the formation of the β-substituted product. | researchgate.net |

| MP2/6-31G(d)//RHF/6-31G(d) | Analysis of σ-complexes is consistent with the experimental observation of β-substitution. | researchgate.net |

Reaction Mechanism and Kinetics Studies

Theoretical calculations are also instrumental in elucidating the detailed mechanisms and kinetics of reactions involving this compound, including its formation and subsequent polymerization.